molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4

Pembrolizumab

Cat. No.: B1139204
CAS No.: 1374853-91-4
M. Wt: NA
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Description

Pembrolizumab is a humanized monoclonal antibody used in cancer immunotherapy. It is specifically designed to target and inhibit the programmed cell death protein 1 (PD-1) receptor on lymphocytes, thereby enhancing the immune system’s ability to attack cancer cells. This compound has been approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, Hodgkin lymphoma, and certain types of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pembrolizumab is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody. The production process includes several steps:

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure product quality and safety. The production process involves large-scale cell culture in bioreactors, followed by purification and formulation. The final product is then subjected to rigorous quality control tests to ensure its purity, potency, and safety .

Chemical Reactions Analysis

Types of Reactions

Pembrolizumab, being a monoclonal antibody, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions

The production and formulation of this compound involve reagents such as:

Major Products Formed

The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during the purification steps to ensure the final product’s purity .

Scientific Research Applications

FDA-Approved Indications

Pembrolizumab has received FDA approval for several oncological conditions, with notable applications including:

Indication Description Clinical Outcomes
Melanoma Treatment for unresectable or metastatic melanoma.In treatment-naive patients, median overall survival was not reached; in previously treated patients, overall survival was 13.4 months .
Urothelial Carcinoma For locally advanced or metastatic urothelial carcinoma expressing PD-L1.Objective response rate of 29% with a median follow-up of 7.8 months .
Microsatellite Instability-High Cancer For unresectable or metastatic solid tumors with high microsatellite instability.Objective response rate of 32% in previously treated colorectal cancer patients .
Non-Small Cell Lung Cancer (NSCLC) Used as monotherapy or in combination with chemotherapy.Improved overall survival and progression-free survival compared to placebo in several studies .
Adjuvant Therapy for Kidney Cancer Approved for post-surgical treatment to reduce recurrence risk.At four years post-treatment, 91% of patients were alive compared to 86% in the placebo group .

Emerging Applications and Case Studies

Recent studies have expanded the understanding of this compound's efficacy beyond established indications:

  • Case Study: Metastatic Ureter Cancer : A patient who experienced anaphylactic-like reactions to atezolizumab was successfully treated with this compound without adverse effects, highlighting its potential as an alternative immunotherapy .
  • Long-Term Outcomes in NSCLC : A five-year follow-up study demonstrated that patients receiving this compound maintained a high disease control rate, with many surviving beyond four years post-treatment .
  • Combination Therapies : Research is ongoing into the effectiveness of this compound in combination with other treatments, such as chemotherapy and targeted therapies, across various cancer types, including breast and prostate cancers .

Non-FDA Approved Indications

This compound is also being explored in clinical trials for several other cancers, including:

  • Nasopharyngeal cancer
  • Mesothelioma
  • Liver cancer
  • Esophageal cancer
  • Cutaneous squamous cell carcinoma
  • Colorectal cancer

These indications are currently under investigation to establish safety and efficacy profiles.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with immune-mediated adverse effects. A study reported treatment-related adverse events in approximately 81.4% of patients, with immune-mediated reactions occurring in about 40.2% . Common adverse effects include:

  • Fatigue
  • Rash
  • Colitis
  • Endocrinopathies (e.g., thyroiditis)

Mechanism of Action

Pembrolizumab exerts its effects by binding to the PD-1 receptor on T cells, blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade prevents the inactivation of T cells, thereby enhancing the immune response against cancer cells. The key molecular targets and pathways involved include:

Comparison with Similar Compounds

Pembrolizumab is part of a class of drugs known as immune checkpoint inhibitors. Similar compounds include:

Uniqueness of this compound

This compound is unique in its broad range of approved indications and its effectiveness in treating multiple types of cancer. It was the first PD-1 inhibitor to receive FDA approval for the treatment of metastatic melanoma and has since been approved for numerous other cancers .

Biological Activity

Pembrolizumab (MK-3475) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which plays a critical role in immune regulation. By inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound enhances T-cell activation and promotes anti-tumor immunity. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound binds with high affinity (29 pM) to PD-1, leading to the blockade of its interaction with PD-L1 and PD-L2. This blockade prevents the inhibition of T-cell receptor (TCR)-mediated T-cell proliferation and cytokine production. The engagement of PD-1 on T cells typically inhibits CD28 signaling through the PI3K/AKT pathway, which is crucial for T-cell activation and survival .

Key Mechanistic Insights:

  • Inhibition of Immune Suppression : By blocking PD-1, this compound reverses the immune suppression typically induced by tumor cells.
  • Cytokine Modulation : It enhances the production of key cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ), facilitating a more robust immune response against tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life ranging from 26 to 39 days, allowing for less frequent dosing schedules. Its pharmacodynamics have been demonstrated in various studies where this compound significantly increased IL-2 production in stimulated human and monkey blood cultures compared to controls .

Clinical Efficacy

This compound has shown significant clinical efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC), melanoma, and tumors with microsatellite instability (MSI-H).

Efficacy Data Overview:

  • Non-Small Cell Lung Cancer : In the KEYNOTE-189 trial, this compound combined with chemotherapy resulted in a median overall survival (OS) of 13.8 months . Real-world studies have reported median OS ranging from 10 to 23 months depending on patient characteristics .
  • MSI-H Tumors : The KEYNOTE-158 study demonstrated an objective response rate of 34.3% in patients with advanced MSI-H/dMMR cancers, with a median OS of 23.5 months .

Safety Profile

The safety profile of this compound is generally manageable, with immune-related adverse events (irAEs) being the most common. These include skin rash, pruritus, diarrhea, and endocrinopathies . The incidence of severe irAEs is approximately 14.6%, with careful monitoring required during treatment.

Common Adverse Events:

Adverse EventIncidence (%)
Pruritus~20
Skin Rash~20
Diarrhea~10
Pneumonitis~5

Case Studies

Several pivotal studies highlight the efficacy and safety of this compound:

  • KEYNOTE-001 Study : This adaptive trial established this compound's role in treating metastatic NSCLC, leading to its FDA approval for patients with PD-L1 expression .
  • Combination Therapy Studies : Research combining this compound with other agents like eribulin has shown promising results in specific sarcoma subtypes, indicating potential synergistic effects that warrant further investigation .

Properties

CAS No.

1374853-91-4

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Lambrolizumab; Pembrolizumab

Origin of Product

United States

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